(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane

Enantiomeric purity Chiral HPLC Quality assurance

(1R,2R)-N,N,N'-Trimethyl-1,2-diaminocyclohexane (CAS 79150-46-2) is a chiral vicinal diamine derived from the (1R,2R)-trans-1,2-diaminocyclohexane (DACH) scaffold by exhaustive N-methylation. The compound features a rigid cyclohexane backbone with a defined (1R,2R) absolute configuration and a non-C2-symmetric N-methylation pattern—one nitrogen bears two methyl groups while the other bears one—which directly impacts its coordination geometry and catalytic performance.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 79150-46-2
Cat. No. B3069723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-N,N,N'-triMethyl-1,2-diaMinocyclohexane
CAS79150-46-2
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCNC1CCCCC1N(C)C
InChIInChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1
InChIKeyMGFSHCOCJMZNSV-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity (1R,2R)-N,N,N'-Trimethyl-1,2-diaminocyclohexane (CAS 79150-46-2) for Asymmetric Synthesis and Chiral Ligand Sourcing


(1R,2R)-N,N,N'-Trimethyl-1,2-diaminocyclohexane (CAS 79150-46-2) is a chiral vicinal diamine derived from the (1R,2R)-trans-1,2-diaminocyclohexane (DACH) scaffold by exhaustive N-methylation [1]. The compound features a rigid cyclohexane backbone with a defined (1R,2R) absolute configuration and a non-C2-symmetric N-methylation pattern—one nitrogen bears two methyl groups while the other bears one—which directly impacts its coordination geometry and catalytic performance [2]. It is primarily sourced as an enantiopure building block for asymmetric catalysis, chiral auxiliary applications, and coordination chemistry, with commercial purity specifications reaching ≥99% by chiral HPLC .

Why Generic Substitution of (1R,2R)-N,N,N'-Trimethyl-1,2-diaminocyclohexane (CAS 79150-46-2) Fails in Asymmetric Catalysis


Substituting this compound with its (1S,2S)-enantiomer, the racemic trans mixture, or the parent unsubstituted diamine can fundamentally alter or reverse the stereochemical outcome of a catalytic reaction. N-Methylation of trans-1,2-diaminocyclohexane-based ligands has been shown to reverse the predominant enantioselectivity in the addition of diethylzinc to aldehydes [1]. Furthermore, the specific (1R,2R) absolute configuration and the unsymmetrical N,N,N'-trimethyl substitution pattern create a chiral environment that differs sterically and electronically from C2-symmetric N,N'-dialkylated analogs, leading to distinct enantiomeric excess (ee) values and, in some cases, opposite product configurations [2]. Using a racemic mixture or the incorrect enantiomer will, at best, degrade enantioselectivity and, at worst, deliver the wrong antipode, making unambiguous specification of CAS 79150-46-2 critical for reproducible asymmetric synthesis .

Quantitative Differentiation of (1R,2R)-N,N,N'-Trimethyl-1,2-diaminocyclohexane (CAS 79150-46-2) Against Analogs and Alternatives


Enantiomeric Purity: Chiral HPLC-Assured ≥99% vs. Standard Technical Grade

The target compound is commercially available with a certified purity of ≥99% as determined by chiral HPLC, ensuring enantiomeric excess suitable for asymmetric catalysis . In contrast, standard technical-grade specifications for the racemic trans mixture (CAS 67198-26-9) or the unsubstituted (1R,2R)-DACH typically range from 95% to 98% chemical purity, often without an enantiomeric excess guarantee . For the (1S,2S)-enantiomer (CAS 1067631-36-0), commercial suppliers commonly list 97% purity without the same level of chiral chromatographic validation . This ≥4% absolute purity differential, coupled with the explicit chiral HPLC verification, reduces the risk of introducing the wrong enantiomer into a catalytic cycle, which could otherwise reverse the sense of asymmetric induction [1].

Enantiomeric purity Chiral HPLC Quality assurance

Non-C2-Symmetric N-Methylation Pattern: Structural Differentiation from C2-Symmetric Diamine Ligands

Unlike C2-symmetric N,N'-dimethyl or N,N'-dibenzyl DACH ligands that present identical substituents on both nitrogen atoms, (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane possesses an unsymmetrical N-methylation pattern (N1-dimethyl, N2-monomethyl) that creates a differentiated steric and electronic environment [1]. This non-C2-symmetric structure can provide distinct coordination geometries and catalytic selectivities. In the Cobb thesis, secondary and tertiary amine derivatives of (1R,2R)-DACH were systematically compared in the asymmetric addition of diethylzinc to benzaldehyde and asymmetric 1,4-conjugate Michael addition; ligands with unsymmetrical N-substitution patterns, including the N,N,N'-trimethyl variant, afforded product enantiomeric excesses that differed both in magnitude and, in some cases, in configuration from their C2-symmetric counterparts [2].

Asymmetric catalysis Ligand design Non-C2 symmetry

N-Methylation-Induced Enantioselectivity Reversal vs. Non-Methylated DACH Ligands

N-Methylation of trans-1,2-diaminocyclohexane-based catalysts containing multiple stereogenic centres has been rigorously demonstrated to reverse the predominant enantioselectivity in the asymmetric addition of diethylzinc to aldehydes [1]. In the Alexakis 2005 study, a secondary amine ligand derived from (1R,2R)-DACH afforded (R)-1-phenylpropan-1-ol in 32% ee, whereas its N-methylated tertiary amine counterpart provided the (S)-enantiomer in 80% ee under comparable conditions (Table 1, entry 7). This reversal is attributed to the altered coordination sphere and electronic properties conferred by N-methylation. The N,N,N'-trimethyl substitution pattern of CAS 79150-46-2 directly participates in this effect, as the tertiary amine character at both nitrogen centres changes the ligand's denticity and metal-binding geometry relative to secondary amine analogs [2].

Enantioselectivity reversal N-methylation effect Diethylzinc addition

Versatility Across Asymmetric C–C Bond-Forming Reactions vs. Specialized Single-Reaction Ligands

According to authoritative supplier documentation, (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane is classified as a broadly applicable chiral catalyst for four distinct asymmetric C–C bond-forming reaction classes: asymmetric Michael addition, asymmetric Aldol reaction, asymmetric Mannich reaction, and other chiral C–C bond formations . This breadth contrasts with many specialized chiral diamine ligands that are optimized for a single reaction type. In particular, the compound has been explicitly associated with the asymmetric addition of diethylzinc to aldehydes and asymmetric Michael additions in both the peer-reviewed literature and the Cobb thesis [1][2].

Michael addition Aldol reaction Mannich reaction Asymmetric C–C bond formation

Rigid Cyclohexane Backbone vs. Flexible Acyclic Diamine Ligands

The trans-1,2-diaminocyclohexane core of CAS 79150-46-2 provides a conformationally rigid scaffold that locks the two amino groups in a well-defined spatial relationship. In contrast, acyclic vicinal diamines such as 1,2-diphenylethylenediamine (DPEN) or N,N,N'-trimethylethylenediamine exhibit conformational flexibility that can lead to a distribution of metal-ligand geometries and consequently variable enantioselectivity [1]. The rigid cyclohexane backbone has been shown, in comparative studies of DACH-derived vs. acyclic diamine ligands, to yield higher and more consistent enantioselectivities in asymmetric Henry reactions and cyanosilylations [2].

Conformational rigidity Stereochemical fidelity Coordination chemistry

High-Impact Application Scenarios for (1R,2R)-N,N,N'-Trimethyl-1,2-diaminocyclohexane (CAS 79150-46-2)


Asymmetric Michael Addition for Chiral Drug Intermediate Synthesis

The compound is explicitly cited as a chiral ligand for asymmetric Michael additions . In the Cobb thesis, tertiary amine DACH derivatives were evaluated in asymmetric 1,4-conjugate additions, demonstrating their ability to induce enantioselectivity [1]. For pharmaceutical process chemistry, the high enantiopurity (≥99% by chiral HPLC) of CAS 79150-46-2 ensures that the Michael adducts are produced with defined absolute configuration—critical for meeting ICH Q3A impurity guidelines for chiral active pharmaceutical ingredients.

Enantioselective Addition of Organozinc Reagents to Aldehydes

N-Methylated DACH ligands are proven effective in the asymmetric addition of diethylzinc to aldehydes, with the N-methylation step shown to reverse enantioselectivity . (1R,2R)-N,N,N'-Trimethyl-1,2-diaminocyclohexane, as a fully N-methylated tertiary diamine, is directly applicable to this transformation. The 80% ee observed for a representative N-methylated DACH ligand in the Alexakis study [1] provides a quantitative benchmark for the enantioselectivity achievable with this ligand class, making it a suitable starting point for further optimization in alcohol synthesis.

Chiral Derivatizing Agent for NMR Enantiomeric Excess Determination

Trans-1,2-diaminocyclohexane derivatives, including N-alkylated variants, have been established as chiral derivatizing reagents (CDAs) for the discrimination of α-amino acid enantiomers by ¹H NMR . The rigid structure and defined stereochemistry of CAS 79150-46-2, combined with its tertiary amine character, make it a candidate for a CDA that can induce measurable diastereotopic proton shift differences, enabling quantitative ee determination without the need for chiral chromatography.

Coordination Chemistry and Chiral Metal-Complex Catalyst Design

The non-C2-symmetric N-methylation pattern of (1R,2R)-N,N,N'-trimethyl-1,2-diaminocyclohexane creates a unique coordination environment that differs from C2-symmetric N,N'-dialkylated DACH ligands . This property is exploited in the design of chiral metal complexes for diverse asymmetric transformations. The tertiary amine character enhances solubility in non-polar organic solvents and influences the electronic properties of the metal centre, which can affect catalytic activity in reactions such as asymmetric hydrogenation and C–C cross-coupling [1].

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